[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
Brand Name: Vulcanchem
CAS No.: 65226-03-1
VCID: VC18459526
InChI: InChI=1S/C22H24N2O2.ClH/c1-2-22(13-6-3-7-14-22)24-15-18(16-24)26-21(25)23-20-12-8-10-17-9-4-5-11-19(17)20;/h1,4-5,8-12,18H,3,6-7,13-16H2,(H,23,25);1H
SMILES:
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

CAS No.: 65226-03-1

Cat. No.: VC18459526

Molecular Formula: C22H25ClN2O2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride - 65226-03-1

Specification

CAS No. 65226-03-1
Molecular Formula C22H25ClN2O2
Molecular Weight 384.9 g/mol
IUPAC Name [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
Standard InChI InChI=1S/C22H24N2O2.ClH/c1-2-22(13-6-3-7-14-22)24-15-18(16-24)26-21(25)23-20-12-8-10-17-9-4-5-11-19(17)20;/h1,4-5,8-12,18H,3,6-7,13-16H2,(H,23,25);1H
Standard InChI Key SURNCZOLYRDTSJ-UHFFFAOYSA-N
Canonical SMILES C#CC1(CCCCC1)[NH+]2CC(C2)OC(=O)NC3=CC=CC4=CC=CC=C43.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₂H₂₅ClN₂O₂ and a molecular weight of 384.9 g/mol . Its IUPAC name, [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride, reflects its quaternary ammonium structure, where the azetidine ring (a four-membered heterocycle with one nitrogen atom) is substituted at the 1-position with an ethynylcyclohexyl group and at the 3-position with a naphthalen-1-ylcarbamate moiety. The chloride counterion balances the positive charge on the azetidinium ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.65226-03-1
Molecular FormulaC₂₂H₂₅ClN₂O₂
Molecular Weight384.9 g/mol
Topological Polar SA42.8 Ų
Rotatable Bonds5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Stereochemical Considerations

The ethynylcyclohexyl group introduces stereochemical complexity due to the cyclohexane ring’s chair conformations. The azetidinium ring’s planar geometry and the naphthalene system’s rigidity may influence intermolecular interactions, such as π-π stacking or hydrophobic effects. Computational models suggest a Topological Polar Surface Area (TPSA) of 42.8 Ų, indicative of moderate membrane permeability .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the azetidine ring. Cyclization of γ-chloroamines or [2+2] cycloadditions are common methods for azetidine synthesis. Subsequent functionalization includes:

  • Ethynylation: Introduction of the ethynyl group via Sonogashira coupling or nucleophilic substitution.

  • Carbamate Formation: Reaction of the azetidine’s hydroxyl group with naphthalen-1-yl isocyanate or chloroformate derivatives.

Quaternization of the azetidine nitrogen with methyl iodide or similar alkylating agents generates the azetidinium cation, followed by chloride ion exchange to yield the final product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The presence of the naphthalene ring is evidenced by aromatic proton signals at δ 7.5–8.2 ppm in ¹H NMR, while the ethynyl group’s sp-hybridized carbon appears near δ 70–80 ppm in ¹³C NMR.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

With a log P value of approximately 2.34 (predicted), the compound exhibits moderate lipophilicity, balancing solubility in organic solvents and aqueous media . The Topological Polar Surface Area (TPSA) of 42.8 Ų suggests limited blood-brain barrier penetration, making peripheral targets more likely .

Metabolic Stability

The carbamate group may undergo enzymatic hydrolysis by esterases or amidases, potentially generating naphthalen-1-amine as a metabolite. The ethynyl group’s stability against cytochrome P450-mediated oxidation remains unstudied but could influence metabolic clearance .

Table 2: Predicted ADME Properties

PropertyValue/PredictionSource
GI AbsorptionHigh
BBB PermeabilityLow
P-gp SubstrateNo
CYP InhibitionNone reported
Half-lifeNot determined

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields.

  • Biological Screening: Evaluate activity against cancer cell lines, microbial targets, or neurological receptors.

  • Metabolic Studies: Characterize metabolites and pathways using liver microsomes.

  • Crystallography: Obtain X-ray structures to guide structure-based drug design.

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